molecular formula C16H13Cl2NO2 B11310998 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine

1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine

Cat. No.: B11310998
M. Wt: 322.2 g/mol
InChI Key: JYPBYJCATNLVID-UHFFFAOYSA-N
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Description

1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine is a complex organic compound characterized by the presence of a furan ring substituted with a dichlorophenyl group and a furan-2-ylmethylamine moiety

Preparation Methods

The synthesis of 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine typically involves multiple steps:

    Synthesis of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde: This intermediate can be prepared by the reaction of 2,5-dichlorobenzaldehyde with furan in the presence of a suitable catalyst.

    Formation of the Furan-2-ylmethylamine Moiety: This step involves the reaction of furan-2-carbaldehyde with an amine source to form furan-2-ylmethylamine.

    Coupling Reaction: The final step involves the coupling of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde with furan-2-ylmethylamine under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis .

Chemical Reactions Analysis

1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized under strong oxidizing conditions, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia .

Scientific Research Applications

1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The dichlorophenyl group enhances its binding affinity to certain enzymes or receptors, while the furan rings contribute to its overall stability and reactivity. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H13Cl2NO2

Molecular Weight

322.2 g/mol

IUPAC Name

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C16H13Cl2NO2/c17-11-3-5-15(18)14(8-11)16-6-4-13(21-16)10-19-9-12-2-1-7-20-12/h1-8,19H,9-10H2

InChI Key

JYPBYJCATNLVID-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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